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Compound of Interest

Compound Name: 2-Chloro-4(1H)-pyridinone

Cat. No.: B102469

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 2-Chloro-4(1H)-pyridinone,
a versatile heterocyclic compound with significant applications in organic synthesis and drug
discovery. This document details its synthesis, chemical properties, and biological significance,
offering a valuable resource for researchers in the field.

Chemical Properties and Synthesis

2-Chloro-4(1H)-pyridinone, also known as 2-chloro-4-hydroxypyridine, is a crystalline solid. Its
reactivity is characterized by the presence of a chlorine atom at the 2-position, making it
susceptible to nucleophilic substitution, and a hydroxyl group at the 4-position, which can
undergo various derivatization reactions. The pyridinone ring itself can participate in a range of
chemical transformations.

Synthesis of 2-Chloro-4(1H)-pyridinone

A common method for the synthesis of 2-Chloro-4(1H)-pyridinone involves the chlorination of
4-hydroxypyridine. While specific detailed protocols for this exact transformation are not
abundant in publicly available literature, a general and adaptable procedure can be derived
from related syntheses of chloropyridines from their corresponding hydroxypyridines. One such
method utilizes phosphorus oxychloride (POCIs) as the chlorinating agent.

Quantitative Data
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The following tables summarize the available quantitative data for 2-Chloro-4(1H)-pyridinone
and related compounds. Please note that where experimental data for the target compound is
limited, data for structurally similar molecules is provided for reference.

Table 1: Physical and Spectroscopic Data for 2-Chloro-4(1H)-pyridinone and Related

Compounds
Molecular ) . . .
Molecular . Melting Point Boiling Point
Compound Weight ( g/mol
Formula ) (°C) (°C)
2-Chloro-4(1H)- 286.6+20.0
o CsH4CINO 129.54 155-163 _
pyridinone (Predicted)[1]
2-Chloro-4-
) o CsH3CIN20:2 158.54 52-56 -
nitropyridine
5-Chloro-2-
o CsHaCINO 129.54 - -
pyridinol
2-Chloro-4-
pyridinylboronic CsHsBCINO:2 157.36 155-163 -
acid

Table 2: Predicted *H NMR Spectral Data for 2-Chloro-4(1H)-pyridinone

Predicted Chemical Shift

Proton Predicted Multiplicity
(5, ppm)

H3 6.2-6.4 Doublet

H5 73-75 Doublet of doublets

H6 79-8.1 Doublet

NH 11.0-13.0 Broad singlet

Note: Predicted values are based on typical chemical shifts for similar pyridine derivatives and
may vary depending on the solvent and experimental conditions.
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Table 3: Predicted 3C NMR Spectral Data for 2-Chloro-4(1H)-pyridinone

Carbon Predicted Chemical Shift (6, ppm)
C2 150 - 155
C3 105 - 110
C4 165 - 170
C5 115- 120
C6 140 - 145

Note: Predicted values are based on typical chemical shift ranges for pyridine derivatives and
may vary depending on the solvent and experimental conditions.[2][3]

Experimental Protocols
General Protocol for the Synthesis of 2-Chloro-4(1H)-
pyridinone via Chlorination of 4-Hydroxypyridine

This protocol is a generalized procedure based on the known reactivity of hydroxypyridines
with chlorinating agents like phosphorus oxychloride.[4][5]

Materials:

e 4-Hydroxypyridine

e Phosphorus oxychloride (POCIs)

o Pyridine (optional, as a base)

« Inert solvent (e.g., acetonitrile)

e Ice

» Saturated sodium bicarbonate solution

» Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
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e Anhydrous sodium sulfate or magnesium sulfate
Procedure:

 In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-
hydroxypyridine (1 equivalent).

o Under an inert atmosphere (e.g., nitrogen or argon), add an excess of phosphorus
oxychloride (2-5 equivalents). A solvent such as acetonitrile can be used. For some
substrates, the addition of a base like pyridine (1 equivalent) can be beneficial.

e Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by
Thin Layer Chromatography (TLC).

e Once the reaction is complete, cool the mixture to room temperature.

o Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCIs.
This step is highly exothermic and should be performed in a well-ventilated fume hood.

» Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution
until the pH is approximately 7-8.

o Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate)
three times.

o Combine the organic layers and wash with brine.

o Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and
concentrate under reduced pressure to obtain the crude product.

» Purify the crude product by recrystallization or column chromatography to yield 2-Chloro-
4(1H)-pyridinone.

Biological Significance and Signaling Pathways

Pyridinone derivatives have garnered significant attention in medicinal chemistry due to their
diverse biological activities, including antimicrobial and anticancer properties.[6][7][8] Many of
these activities are attributed to their ability to act as kinase inhibitors.
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Pyridinone Derivatives as Kinase Inhibitors

Pyridinone-based compounds have been identified as potent inhibitors of several protein
kinases, including c-Met and PIM-1 kinase, which are crucial regulators of cell proliferation,
survival, and migration.[7][9][10] The pyridinone scaffold can act as a bioisostere for other
functional groups and can form key hydrogen bonding interactions within the ATP-binding
pocket of kinases, leading to competitive inhibition.[8]

The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF),
activates multiple downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and
STAT pathways.[6][11] Aberrant activation of the c-Met pathway is implicated in various
cancers, promoting tumor growth, angiogenesis, and metastasis.[6][11] Pyridinone-based
inhibitors can block the kinase activity of c-Met, thereby inhibiting these oncogenic signals.[7]
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PIM-1 is a constitutively active serine/threonine kinase that is regulated primarily at the
transcriptional level by the JAK/STAT pathway in response to cytokine signaling.[12][13] PIM-1
kinase phosphorylates a variety of downstream substrates involved in cell cycle progression,
apoptosis, and protein synthesis, thereby promoting cell survival and proliferation.[13] Its
overexpression is associated with several cancers. Pyridinone derivatives can inhibit PIM-1
kinase activity, representing a promising therapeutic strategy.[14]
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Experimental Workflow

The general workflow for the synthesis and characterization of 2-Chloro-4(1H)-pyridinone is
outlined below. This process involves the initial synthesis of the compound, followed by
purification and comprehensive characterization using various analytical techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1.4920-79-0 | CAS DataBase [m.chemicalbook.com]
e 2.13C NMR Chemical Shift [sites.science.oregonstate.edu]
o 3. testbook.com [testbook.com]

e 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and
-Amides Using Equimolar POCI3 - PMC [pmc.ncbi.nlm.nih.gov]

o 5. researchgate.net [researchgate.net]
e 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nim.nih.gov]

» 7. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray
crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nim.nih.gov]

» 8. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
e 9. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

e 10. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one
derivatives - PubMed [pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b102469?utm_src=pdf-body
https://www.benchchem.com/product/b102469?utm_src=pdf-body-img
https://www.benchchem.com/product/b102469?utm_src=pdf-custom-synthesis
https://m.chemicalbook.com/CASEN_4920-79-0.htm
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://testbook.com/question-answer/the-correct-match-of13c-nmr-chemical-shift-v--63b585e73cc884d3ea7985b0
https://pmc.ncbi.nlm.nih.gov/articles/PMC6290571/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6290571/
https://www.researchgate.net/post/Can-anybody-suggest-a-method-of-synthesis-of-4-Chloropyridine
https://pmc.ncbi.nlm.nih.gov/articles/PMC3225017/
https://pubmed.ncbi.nlm.nih.gov/18690676/
https://pubmed.ncbi.nlm.nih.gov/18690676/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8984125/
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.869860/full
https://pubmed.ncbi.nlm.nih.gov/24632506/
https://pubmed.ncbi.nlm.nih.gov/24632506/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102469?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 11. Signaling by MET | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

e 12. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic
target [frontiersin.org]

e 13. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
e 14. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chloro-4(1H)-
pyridinone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b102469#2-chloro-4-1h-pyridinone-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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